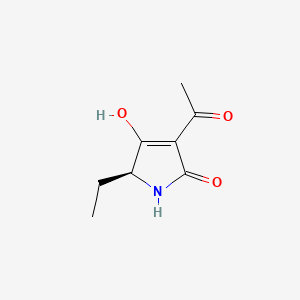
2(5H)-Furanone, 4-hydroxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-hydroxy-3-nitro- is an organic compound with a furanone ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a furanone ring with hydroxyl and nitro substituents, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-hydroxy-3-nitro- typically involves the nitration of a precursor furanone compound. One common method is the nitration of 4-hydroxyfuranone using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 4-hydroxy-3-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2(5H)-furanone derivatives.
Reduction: Formation of 4-hydroxy-3-aminofuranone.
Substitution: Formation of various substituted furanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-hydroxy-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and nitro substitution pattern but have a quinolone ring structure instead of a furanone ring.
4-Hydroxy-3-nitrobenzaldehyde: This compound has a similar substitution pattern but with a benzaldehyde structure.
Uniqueness
2(5H)-Furanone, 4-hydroxy-3-nitro- is unique due to its furanone ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. Its combination of hydroxyl and nitro groups makes it a versatile molecule for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
114646-13-8 |
|---|---|
Molekularformel |
C4H3NO5 |
Molekulargewicht |
145.07 |
IUPAC-Name |
3-hydroxy-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C4H3NO5/c6-2-1-10-4(7)3(2)5(8)9/h6H,1H2 |
InChI-Schlüssel |
ONTJEVRFUTZFTF-UHFFFAOYSA-N |
SMILES |
C1C(=C(C(=O)O1)[N+](=O)[O-])O |
Synonyme |
2(5H)-Furanone, 4-hydroxy-3-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)


